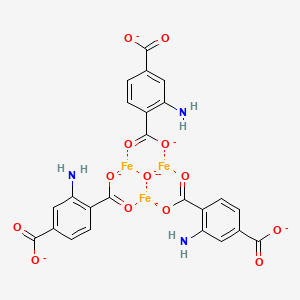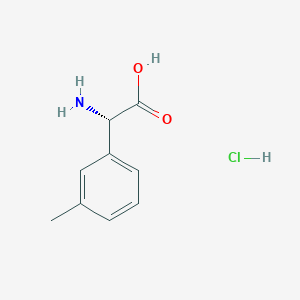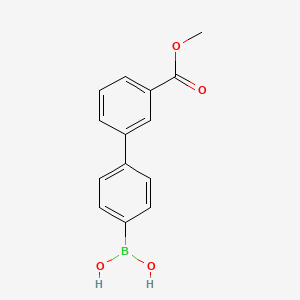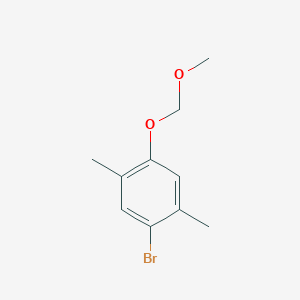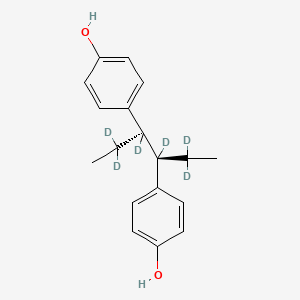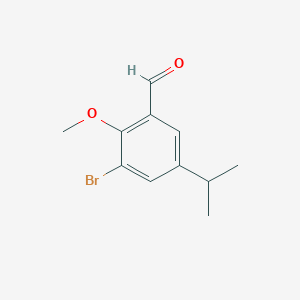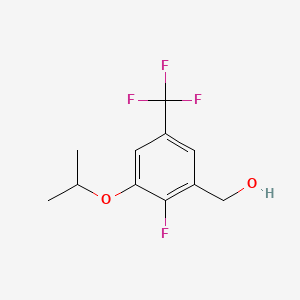
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is a chemical compound with the molecular formula C11H12F4O2 and a molecular weight of 252.21 g/mol . It is characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
科学研究应用
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
作用机制
The mechanism of action of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Uniqueness
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isopropoxy group, in particular, distinguishes it from other similar compounds and can influence its reactivity and applications.
属性
分子式 |
C11H12F4O2 |
|---|---|
分子量 |
252.20 g/mol |
IUPAC 名称 |
[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C11H12F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-4,6,16H,5H2,1-2H3 |
InChI 键 |
WGDPISMHCJYOPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1F)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)
